molecular formula C13H12N2O3 B2724787 4-acetyl-N-(5-methylisoxazol-3-yl)benzamide CAS No. 477546-46-6

4-acetyl-N-(5-methylisoxazol-3-yl)benzamide

Cat. No. B2724787
CAS RN: 477546-46-6
M. Wt: 244.25
InChI Key: RQCHHDFVZDEOJI-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-methylisoxazol-3-yl)benzamide is a chemical compound with the molecular formula C13H12N2O3 . It is a type of benzamide, which is a class of compounds containing a benzene ring attached to an amide functional group .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered isoxazole ring attached to a benzamide group . The exact 3D structure and bond angles are not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the current resources .

Scientific Research Applications

Anticancer Research

  • Synthesis and Evaluation of Anticancer Properties: A study by (Salahuddin et al., 2014) describes the synthesis of related compounds and their in vitro evaluation for anticancer properties. They found promising activity against breast cancer cell lines.
  • Potential in Antitumor Applications: Research by (Chua et al., 1999) delved into the synthesis of 2-(4-acylaminophenyl)benzothiazoles, demonstrating their potential in antitumor applications.

Pharmacokinetics and Drug Metabolism

  • Investigating Pharmacokinetics and Metabolism: A study by (Kim et al., 2008) investigated the pharmacokinetics and metabolism of a novel compound closely related to 4-acetyl-N-(5-methylisoxazol-3-yl)benzamide, focusing on its potential as an anti-fibrotic drug.

Chemical Synthesis and Applications

  • Development of Anti-Inflammatory Compounds: Research conducted by (Matson, 1990) involved the synthesis of compounds starting with 3-amino-5-methylisoxazole, leading to anti-inflammatory properties.
  • Improvement in Synthesis Techniques: A study by (Kislyi et al., 2005) focused on improving the synthesis of 4-aminoisoxazoles, which are structurally similar to this compound.

Additional Research Areas

  • Exploring Antimicrobial and Antineoplastic Activities: (Daidone et al., 1998) synthesized new derivatives and evaluated their activities against various microorganisms and cancer cell lines.
  • Investigation into Anti-Fatigue Effects: (Wu et al., 2014) synthesized benzamide derivatives to investigate their anti-fatigue effects, which is a novel application area for such compounds.

Safety and Hazards

Specific safety and hazard information for 4-acetyl-N-(5-methylisoxazol-3-yl)benzamide is not available in the current resources .

properties

IUPAC Name

4-acetyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-7-12(15-18-8)14-13(17)11-5-3-10(4-6-11)9(2)16/h3-7H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCHHDFVZDEOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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